cis-2-Amino-1-methyl-cyclopentanecarboxylic acid

Descripción general

Descripción

Molecular Structure Analysis

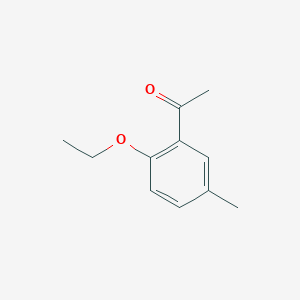

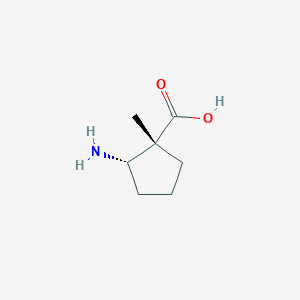

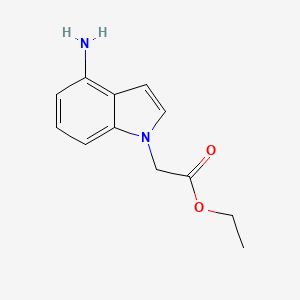

The molecular structure of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid consists of a cyclopentane ring, which is a five-membered cyclic structure, with an amino group (NH2) and a carboxylic acid group (COOH) attached .Physical And Chemical Properties Analysis

Cis-2-Amino-1-methyl-cyclopentanecarboxylic acid appears as a white to off-white crystalline powder . It has a molecular weight of 143.18 g/mol.Aplicaciones Científicas De Investigación

Ligands and Catalysts

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid: serves as an essential building block in chemistry. It is commonly used as a skeleton in ligands such as BOX (bisoxazoline) and PyBOX (pyridine-based bisoxazoline). These ligands play a crucial role in asymmetric catalysis, enhancing the enantioselectivity of reactions . Additionally, oxazaborilidine catalysts derived from this compound are particularly effective in reducing carbonyl compounds.

Chiral Auxiliaries

The rigid cyclic skeleton of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid makes it an ideal chiral auxiliary. It contributes to diastereoselective enolate alkylation and diastereoselective reduction reactions. Furthermore, it aids in the resolution of racemic carboxylic acids containing a chiral carbon at position α .

Drug Design

This compound plays a role in drug development. For instance:

- Indinavir sulfate (Crixivan®) , an HIV protease inhibitor, incorporates cis-2-Amino-1-methyl-cyclopentanecarboxylic acid .

- KNI-10006 is an anti-malarial drug that also features this substructure .

Antifungal Agents

cis-(1R,2S)-2-aminocyclopentanecarboxylic acid: (also known as Cispentacin ) exhibits potent antifungal properties .

GABA Receptor Studies

Racemic cis-4-aminopyrrolidine-3-carboxylic acid has been used to probe the structure of the gamma-aminobutyric acid (GABA) receptor .

Influenza Neuraminidase Inhibition

cis-N-Boc-4-aminopyrrolidine-3-carboxylic acid: shows modest activity against influenza neuraminidase .

Direcciones Futuras

Cis-2-Amino-1-methyl-cyclopentanecarboxylic acid and similar compounds are being actively investigated for their potential applications. For instance, cyclic RGD and isoDGR integrin ligands containing cis-2-amino-1-cyclopentanecarboxylic acid scaffolds have been synthesized and examined in vitro in competitive binding assays .

Mecanismo De Acción

Target of Action

A similar compound, cis-2-aminomethylcyclopropane carboxylic acid, is known to be an agonist for the gabaa-rho receptor . This suggests that cis-2-Amino-1-methyl-cyclopentanecarboxylic acid might also interact with similar receptors or proteins.

Mode of Action

It’s worth noting that similar compounds like tranexamic acid and aminocaproic acid are known to act as antifibrinolytics, inhibiting the activation of plasminogen to plasmin . This could potentially provide some insight into the mode of action of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid.

Propiedades

IUPAC Name |

(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRNSMEFCXCML-CAHLUQPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3158265.png)

![2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-](/img/structure/B3158276.png)

![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)